5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid: is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield the oxadiazole ring . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted oxadiazole compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been investigated for its antiviral, antibacterial, and anticancer properties . Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics.
Mechanism of Action
The exact mechanism of action of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antiviral activity may involve inhibition of viral replication, while its anticancer properties could be related to the induction of apoptosis in cancer cells. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylic Acid: This compound is similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: This derivative has a thiol group instead of a carboxylic acid group.
Uniqueness: 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and carboxylic acid group make it a versatile compound for various applications, distinguishing it from similar compounds with different substituents or ring structures.
Properties
Molecular Formula |
C9H5ClN2O3 |
---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) |
InChI Key |
ASSVYHKYJOKDQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.